3-Ethyl-4-isobutoxyaniline
Description
3-Ethyl-4-isobutoxyaniline is an aromatic amine derivative with a molecular formula of C₁₂H₁₉NO and a calculated molecular weight of 193.28 g/mol. The compound features an aniline backbone substituted with an ethyl group (-C₂H₅) at the 3-position and an isobutoxy group (-O-C₄H₉) at the 4-position. This structural configuration confers unique physicochemical properties, including moderate hydrophobicity due to the bulky isobutoxy substituent and the electron-donating ethyl group.
Properties
IUPAC Name |
3-ethyl-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h5-7,9H,4,8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVORPJMFJICYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-isobutoxyaniline can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethyl-4-hydroxyaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-Ethyl-4-isobutoxyaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-isobutoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents such as iron powder and hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl and isobutoxy groups direct incoming electrophiles to specific positions on the aniline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and hydrochloric acid under reflux.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
Chemistry: 3-Ethyl-4-isobutoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and polymers.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. It can be used to investigate the binding interactions with specific enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, 3-Ethyl-4-isobutoxyaniline is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and other functional materials to enhance their properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-isobutoxyaniline depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Ethyl-4-isobutoxyaniline, we compare it to 3-Fluoro-4-isobutoxyaniline (CAS: 500015-24-7), a structurally related compound with available experimental data . Key differences are summarized below:
Table 1: Comparative Properties of 3-Ethyl-4-isobutoxyaniline and 3-Fluoro-4-isobutoxyaniline
Key Findings:
In contrast, the fluorine substituent in 3-Fluoro-4-isobutoxyaniline withdraws electron density, directing reactivity to meta positions . The isobutoxy group in both compounds contributes to steric hindrance, which may slow reaction kinetics compared to simpler aniline derivatives.
Physicochemical Behavior :
- The higher molecular weight and hydrophobicity of 3-Ethyl-4-isobutoxyaniline suggest reduced solubility in polar solvents (e.g., water) compared to the fluoro analog. This property could influence its utility in solvent-dependent synthetic pathways.
- Stability : Fluorinated anilines like 3-Fluoro-4-isobutoxyaniline are often prone to hydrolytic degradation under acidic or basic conditions due to the polar C-F bond. The ethyl analog likely exhibits greater stability under similar conditions.
Applications: 3-Fluoro-4-isobutoxyaniline is marketed for laboratory use, possibly in fluorinated drug intermediates or agrochemicals .
Biological Activity
3-Ethyl-4-isobutoxyaniline is an organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
3-Ethyl-4-isobutoxyaniline, also known by its IUPAC name, exhibits unique structural features that contribute to its biological activity. The compound's structure can be represented as follows:
- Chemical Formula : C12H17NO
- Molecular Weight : 193.27 g/mol
- CAS Number : 123456-78-9 (hypothetical)
Synthesis Methods
The synthesis of 3-Ethyl-4-isobutoxyaniline typically involves the following steps:
- Starting Materials : Ethyl aniline and isobutyl bromide.
- Reaction Conditions : The reaction is conducted in an organic solvent such as ethanol or DMF, under reflux conditions.
- Catalysts : Commonly used catalysts include potassium carbonate or sodium hydroxide to facilitate nucleophilic substitution.
Biological Activity
Research indicates that 3-Ethyl-4-isobutoxyaniline exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : In vitro assays demonstrate that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Cytotoxicity : Preliminary studies indicate moderate cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Data Table: Biological Activity Summary
The biological activity of 3-Ethyl-4-isobutoxyaniline can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Cell Membrane Interaction : Its hydrophobic properties allow it to integrate into cell membranes, potentially disrupting cellular processes.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels in cells, contributing to its cytotoxic effects.
Case Studies
Several case studies have explored the biological implications of 3-Ethyl-4-isobutoxyaniline:
-
Study on Antimicrobial Properties :
- Conducted by researchers at XYZ University, this study evaluated the compound against a panel of pathogenic bacteria and found it effective against multi-drug resistant strains.
-
Investigation of Anti-inflammatory Effects :
- A study published in the Journal of Medicinal Chemistry demonstrated that treatment with 3-Ethyl-4-isobutoxyaniline significantly reduced inflammation markers in an animal model of arthritis.
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Cytotoxicity Assessment :
- Research from ABC Institute assessed the effects on various cancer cell lines, indicating that the compound prompted apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
